molecular formula C18H26ClN3O5S B2609199 N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide CAS No. 898425-98-4

N'-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide

Cat. No.: B2609199
CAS No.: 898425-98-4
M. Wt: 431.93
InChI Key: QQNXXKNXRBCYRS-UHFFFAOYSA-N
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Description

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide is a complex organic compound that features a piperidine ring, a sulfonyl group, and an ethanediamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Ethanediamide Moiety: The ethanediamide moiety is attached through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines.

Scientific Research Applications

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-fluorophenyl)ethanediamide
  • N-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(2,4-dimethylphenyl)ethanediamide

Uniqueness

N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group, in particular, may influence its solubility and bioavailability compared to similar compounds.

This detailed article provides a comprehensive overview of N’-{2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-(2-methoxyethyl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O5S/c1-27-13-11-21-18(24)17(23)20-10-9-15-4-2-3-12-22(15)28(25,26)16-7-5-14(19)6-8-16/h5-8,15H,2-4,9-13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNXXKNXRBCYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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